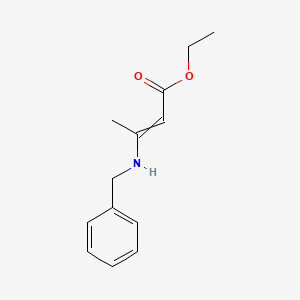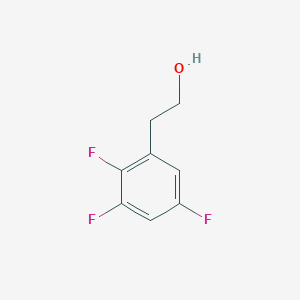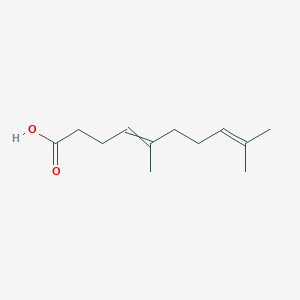
5,9-Dimethyldeca-4,8-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Dimethyl-4,8-decadienoic acid is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is characterized by its structure, which includes a ten-carbon chain with two double bonds and two methyl groups at the 5th and 9th positions. This compound is also known by its systematic name, (E)-5,9-dimethyl-4,8-decadienoic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethyl-4,8-decadienoic acid can be achieved through various methods. One common synthetic route involves the use of dicarboxylic acid 10b in pyridine and water, heated at reflux for one hour under an inert atmosphere . This reaction yields the desired monocarboxylic acid as an orange oil, which can be used without further purification .
Industrial Production Methods
Industrial production methods for 5,9-Dimethyl-4,8-decadienoic acid are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5,9-Dimethyl-4,8-decadienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Esterification reactions often use alcohols in the presence of acid catalysts, such as sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated derivatives.
Substitution: Esters or amides.
Aplicaciones Científicas De Investigación
5,9-Dimethyl-4,8-decadienoic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: This compound can be used in studies related to lipid metabolism and signaling pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,9-Dimethyl-4,8-decadienoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity. The double bonds and methyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Decadienoic acid: Another decadienoic acid with double bonds at different positions.
2,4-Decadienoic acid: A positional isomer with double bonds at the 2nd and 4th positions.
Geranylacetic acid: A related compound with a similar structure but different functional groups.
Uniqueness
5,9-Dimethyl-4,8-decadienoic acid is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
40518-76-1 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
5,9-dimethyldeca-4,8-dienoic acid |
InChI |
InChI=1S/C12H20O2/c1-10(2)6-4-7-11(3)8-5-9-12(13)14/h6,8H,4-5,7,9H2,1-3H3,(H,13,14) |
Clave InChI |
HPOYZGTYWKRTPU-UHFFFAOYSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CCC(=O)O)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


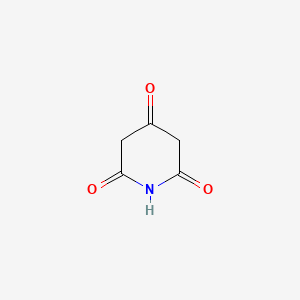
![But-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12437259.png)
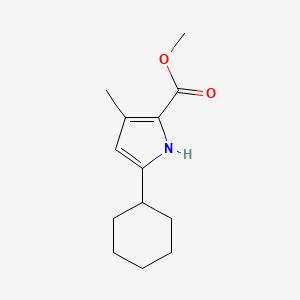
![[6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12437278.png)
![4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine](/img/structure/B12437286.png)
![4-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B12437289.png)
![2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid](/img/structure/B12437294.png)
![N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester](/img/structure/B12437299.png)
![[(3,5-Dichlorophenyl)methoxy]azanium chloride](/img/structure/B12437304.png)

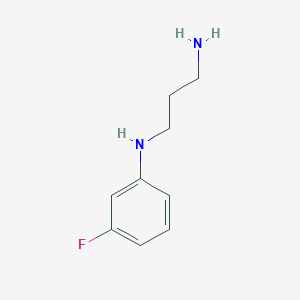
![1-Ethyl-2-[7-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;iodide](/img/structure/B12437351.png)
